![molecular formula C11H20ClNO2 B2611848 Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride CAS No. 2193065-05-1](/img/structure/B2611848.png)
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride can be represented by the SMILES notation: O=C(OCC)C(N)CC1CC=CCC1 . This notation represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 197.27 .Scientific Research Applications
- Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride serves as a substrate for allylic hydroxylation reactions. These reactions are valuable for introducing hydroxyl groups at specific positions in organic molecules. Researchers use this compound to prepare thin films and single crystals, particularly in the context of optoelectronic-compatible heterostructures .
- The compound’s unique structure makes it an interesting target for synthetic chemistry. Researchers have explored its use in constructing chiral cyclohexenones. Notably, [3,3]-sigmatropic rearrangements play a crucial role in achieving regio- and stereoselective C−C and C−X bond-forming reactions. For instance, a modular synthetic method starting from phenyl pyruvate and suitable enones leads to diaryl-substituted cyclohexenone acids. The reaction proceeds via hemiketal−oxy-Cope type [3,3]-sigmatropic rearrangement and intermolecular aldol condensation-electrocyclization routes .
- Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride contributes to the synthesis of polycyclic compounds. Its cyclohexenone core structure is essential in natural products and pharmaceuticals. Researchers explore its potential in constructing complex molecules with multiple fused rings, which can have diverse biological activities .
- The compound’s unique structure and reactivity make it a candidate for designing optoelectronic materials. Researchers investigate its properties for potential applications in sensors, light-emitting devices, and photovoltaics. By modifying its substituents, they aim to tailor its electronic and optical properties .
- Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride may find applications in drug discovery. Its cyclohexenone scaffold could serve as a starting point for designing novel pharmaceutical compounds. Researchers explore its interactions with biological targets and evaluate its potential as a lead compound for drug development .
- Researchers interested in crystal engineering study the compound’s crystalline forms. By understanding its packing arrangements, hydrogen bonding patterns, and crystal structures, they can design new materials with specific properties. These materials may have applications in areas such as catalysis, sensing, and molecular recognition .
Allylic Hydroxylation Reactions:
Synthetic Chemistry:
Polycyclic Compounds:
Optoelectronic Materials:
Drug Discovery:
Crystal Engineering:
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-3-cyclohex-3-en-1-ylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-4,9-10H,2,5-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFQCAJGISYIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC=CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride |
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